Ethyl 2-(chlorosulfonyl)nicotinate
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Overview
Description
Ethyl 2-(chlorosulfonyl)nicotinate: is an organic compound with the molecular formula C8H7Cl2NO4S It is a derivative of nicotinic acid and contains both chlorosulfonyl and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(chlorosulfonyl)nicotinate can be synthesized through a multi-step process involving the chlorosulfonation of ethyl nicotinate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the nicotinate ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorosulfonic acid and other reagents to ensure safety and efficiency. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other reduced products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.
Reduction Reactions: Sulfonamides or other reduced products.
Oxidation Reactions: Sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)nicotinate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(chlorosulfonyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-chloronicotinate: A related compound with a similar structure but lacking the chlorosulfonyl group.
Chlorosulfonyl isocyanate: Another compound containing the chlorosulfonyl group, used in different synthetic applications.
Uniqueness: Ethyl 2-(chlorosulfonyl)nicotinate is unique due to the presence of both the chlorosulfonyl and ethyl ester functional groups. This combination imparts specific reactivity and properties, making it valuable for certain synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPJTYDOKCTDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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